molecular formula C12H9Cl2NO B572939 5-(Benzyloxy)-2,3-dichloropyridine CAS No. 1314987-39-7

5-(Benzyloxy)-2,3-dichloropyridine

Cat. No. B572939
M. Wt: 254.11
InChI Key: MBKDILGRPWWOPM-UHFFFAOYSA-N
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Description

“5-(Benzyloxy)-2,3-dichloropyridine” is a chemical compound likely containing a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The “benzyloxy” prefix suggests the presence of a benzyloxy group (C6H5-CH2-O-) attached to the pyridine ring .


Chemical Reactions Analysis

Pyridine compounds can participate in various chemical reactions, including electrophilic and nucleophilic substitutions. The presence of the benzyloxy group may also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Benzyloxy)-2,3-dichloropyridine” would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the benzyloxy group) would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Supramolecular Chemistry and Biological Activity

  • Supramolecular Building Blocks : Compounds like benzene-1,3,5-tricarboxamides (BTAs) have been extensively studied for their supramolecular self-assembly behavior, which enables their use in nanotechnology, polymer processing, and biomedical applications. Their ability to form one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding showcases the versatile applications of similar structured compounds in designing supramolecular assemblies (Cantekin, de Greef, & Palmans, 2012).

Environmental and Health Impact Studies

  • Environmental Persistence and Toxicity : Research on compounds like triclosan, which shares structural features such as chlorination with 5-(Benzyloxy)-2,3-dichloropyridine, provides insights into the environmental behavior, degradation pathways, and toxicological effects of halogenated compounds. These studies highlight the importance of understanding the environmental fate and potential health impacts of synthetic chemicals (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).

Organic Synthesis and Catalysis

  • Hybrid Catalysts in Synthesis : The development of hybrid catalysts for synthesizing structurally complex molecules, such as 5H-pyrano[2,3-d]pyrimidine scaffolds, demonstrates the ongoing innovation in organic synthesis. These catalysts facilitate one-pot multicomponent reactions, offering a glimpse into how similar catalytic strategies might be applied to synthesize or modify compounds like 5-(Benzyloxy)-2,3-dichloropyridine (Parmar, Vala, & Patel, 2023).

Medicinal Chemistry and Drug Discovery

  • Antineoplastic Agents : The review of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones as candidate antineoplastic agents over the last 15 years showcases the potential of structurally complex molecules in cancer therapy. This research underscores the importance of structure-activity relationships in designing effective therapeutic agents, a principle that is also relevant in the research and development of compounds like 5-(Benzyloxy)-2,3-dichloropyridine for potential medicinal applications (Hossain, Enci, Dimmock, & Das, 2020).

Future Directions

The future research directions would depend on the potential applications of “5-(Benzyloxy)-2,3-dichloropyridine”. If it shows promising biological activity, it could be studied further for potential medicinal or pharmaceutical applications .

properties

IUPAC Name

2,3-dichloro-5-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO/c13-11-6-10(7-15-12(11)14)16-8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKDILGRPWWOPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(N=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716551
Record name 5-(Benzyloxy)-2,3-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzyloxy)-2,3-dichloropyridine

CAS RN

1314987-39-7
Record name 2,3-Dichloro-5-(phenylmethoxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314987-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Benzyloxy)-2,3-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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